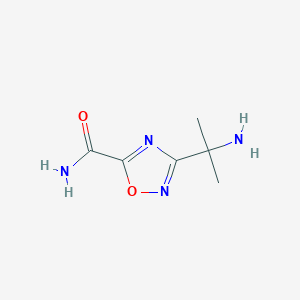

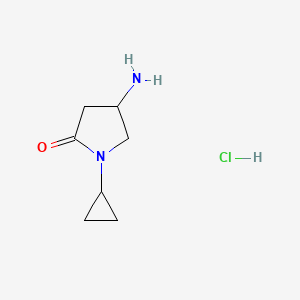

![molecular formula C12H20N2O6 B1377895 Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate CAS No. 1394319-56-2](/img/structure/B1377895.png)

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate

Overview

Description

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate is a chemical compound with the molecular formula C22H38N4O8 .

Molecular Structure Analysis

The molecular structure of Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate is complex, with a molecular weight of 486.55912 . The InChI code is1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6) . Physical And Chemical Properties Analysis

Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate has a molecular weight of 486.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 10 . The compound has a rotatable bond count of 5 .Scientific Research Applications

Novel Compound Synthesis

Researchers have developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound closely related to tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate oxalate. These compounds are bifunctional, allowing for further selective derivation on azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems, highlighting their significance in exploring new chemical entities (Meyers et al., 2009).

Drug Discovery Applications

The synthesis and application of 2,6-diazaspiro[3.3]heptanes in Pd-catalyzed aryl amination reactions have been reported. A concise and scalable synthesis method for a 2,6-diazaspiro[3.3]heptane building block demonstrates its usefulness as a structural surrogate of piperazine. This is significant in arene amination reactions, yielding a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes, illustrating the compound's utility in synthesizing potential drug candidates (Burkhard & Carreira, 2008).

Enantioselective Synthesis

An enantioselective approach to 4-substituted proline scaffolds was achieved by synthesizing (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a key element in the industrial synthesis of antiviral ledipasvir. This showcases the compound's application in creating structurally complex and enantiomerically pure molecules, crucial for the development of drugs with specific chirality requirements (López et al., 2020).

Angular Spirocyclic Azetidines

The synthesis of novel angular spirocyclic azetidines, including gem-difluoro and gem-dimethyl variants of the angular 1,6-diazaspiro[3.3]heptane module, was reported. These methods enable the production of building blocks for drug discovery, either as members of a library or on an individual scale, demonstrating the versatility and applicability of these compounds in generating diverse molecular architectures (Guerot et al., 2011).

Supramolecular Chemistry

Research on cyclohexane-5-spirohydantoin derivatives, including tert-butyl variants, explored the relationship between molecular structure and crystal structure. This work underlines the compound's role in forming supramolecular arrangements, highlighting its significance in material science and crystal engineering (Graus et al., 2010).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.C2H2O4/c1-9(2,3)14-8(13)12-5-4-10(12)6-11-7-10;3-1(4)2(5)6/h11H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQNAKFABGFATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CNC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1523571-10-9 | |

| Record name | 1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

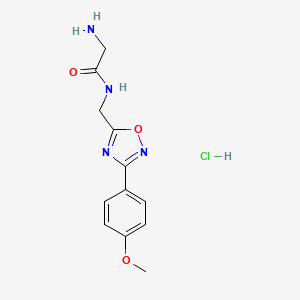

![3-[(2-amino-9H-purin-6-yl)amino]propanoic acid](/img/structure/B1377818.png)

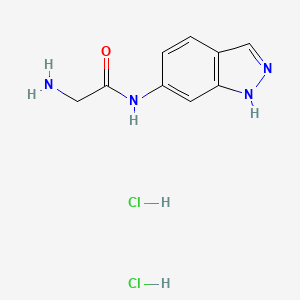

![tert-butyl N-[2-(2-ethoxyphenoxy)ethyl]carbamate](/img/structure/B1377825.png)

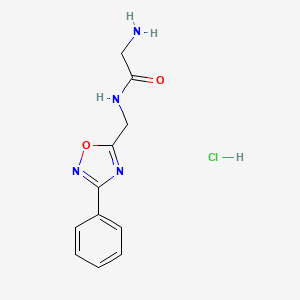

![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)

![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)

![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)

![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)